molecular formula C20H15ClF2N6O2 B3402875 1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1060357-51-8

1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

Cat. No.: B3402875
CAS No.: 1060357-51-8
M. Wt: 444.8 g/mol
InChI Key: AUPFJECBUXRXJM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chloro and fluoro substituent on the phenyl ring.
  • A triazolo-pyridazine moiety linked via an ether bond.
  • A urea functional group that enhances its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway, evidenced by increased caspase-9 activity and subsequent activation of effector caspases (caspase-3 and caspase-7) .
  • Cause cell cycle arrest at the G2 phase, which is critical in halting cancer cell proliferation .

Neuroprotective Effects

Additionally, the compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which is implicated in various neurological processes. This modulation may provide neuroprotective effects relevant for conditions such as Parkinson's disease .

The biological activity of this compound can be attributed to several key mechanisms:

  • Receptor Interaction : The chloro and fluoro substituents enhance binding affinity to specific receptors, particularly mGlu4, influencing neurotransmission and neuroprotection .
  • Apoptotic Pathway Activation : The compound triggers apoptotic signaling pathways in cancer cells, leading to programmed cell death .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals unique aspects of this molecule's activity:

Compound NameActivityUnique Features
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamideAntibacterialContains sulfonamide group
N-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamideAnticancerOxalamide linkage enhances apoptosis induction
3-Alkyl/aryl-thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivativesNeuroprotectiveExhibits antioxidant properties

Study 1: Anticancer Efficacy

In a controlled study involving colon cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations as low as 10 µM .

Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with the compound showed reduced motor deficits compared to controls, supporting its potential use in neurodegenerative conditions .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N6O2/c21-15-11-14(4-5-16(15)23)25-20(30)24-8-9-31-18-7-6-17-26-27-19(29(17)28-18)12-2-1-3-13(22)10-12/h1-7,10-11H,8-9H2,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPFJECBUXRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.